2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methylsulfonyl group and a cycloheptapyridazinone core, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Cycloheptapyridazinone Core Formation: The cycloheptapyridazinone core is formed through a series of cyclization reactions involving appropriate precursors like hydrazine derivatives and cyclic ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the cycloheptapyridazinone core.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the cycloheptapyridazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the cycloheptapyridazinone core may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: can be compared with other piperazine derivatives and cycloheptapyridazinone compounds.
Methylsulfonyl-substituted Piperazines: These compounds share the piperazine ring and the methylsulfonyl group but differ in the rest of the structure.
Cycloheptapyridazinones: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H24N4O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)18-9-7-17(8-10-18)12-19-15(20)11-13-5-3-2-4-6-14(13)16-19/h11H,2-10,12H2,1H3 |
InChI Key |
AMOSXFOJIRWKHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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